Damnacanthal-d3 Damnacanthal-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16674479
InChI: InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3/i1D3
SMILES:
Molecular Formula: C16H10O5
Molecular Weight: 285.26 g/mol

Damnacanthal-d3

CAS No.:

Cat. No.: VC16674479

Molecular Formula: C16H10O5

Molecular Weight: 285.26 g/mol

* For research use only. Not for human or veterinary use.

Damnacanthal-d3 -

Specification

Molecular Formula C16H10O5
Molecular Weight 285.26 g/mol
IUPAC Name 3-hydroxy-9,10-dioxo-1-(trideuteriomethoxy)anthracene-2-carbaldehyde
Standard InChI InChI=1S/C16H10O5/c1-21-16-11(7-17)12(18)6-10-13(16)15(20)9-5-3-2-4-8(9)14(10)19/h2-7,18H,1H3/i1D3
Standard InChI Key IPDMWUNUULAXLU-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])OC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O
Canonical SMILES COC1=C2C(=CC(=C1C=O)O)C(=O)C3=CC=CC=C3C2=O

Introduction

Structural and Chemical Characteristics

Damnacanthal-d3 (CAS No. 2733158-65-9) is a deuterium-labeled derivative of damnacanthal, retaining the core anthraquinone structure while substituting three hydrogen atoms with deuterium. This modification preserves the parent compound's bioactive properties while altering its pharmacokinetic profile. The molecular formula remains C16H11D3O5C_{16}H_{11}D_3O_5, with a molecular weight of 285.27 g/mol .

Deuterium Labeling and Stability

Deuteration at specific positions enhances metabolic stability by reducing hepatic clearance rates, a phenomenon attributed to the kinetic isotope effect. This property makes Damnacanthal-d3 invaluable for tracing metabolic pathways and quantifying drug distribution in preclinical studies .

Synthesis and Industrial Production

Deuterium Exchange Methodology

Industrial synthesis typically involves exposing damnacanthal to deuterated reagents (e.g., D2O or CD3OD) under controlled temperature (50–80°C) and acidic catalysis. This process achieves >98% isotopic incorporation, critical for maintaining bioequivalence with non-deuterated forms.

Quality Control Parameters

  • Purity: ≥95% (HPLC)

  • Isotopic Enrichment: ≥99% deuterium at specified positions

  • Storage: -20°C under inert atmosphere to prevent deuteration reversal

Pharmacological Properties

Anticancer Activity

Damnacanthal-d3 demonstrates potent cytotoxicity across multiple cancer lineages:

Cell LineIC50 (µg/mL)Mechanism
HL-60 (Leukemia)3.3Apoptosis via p53/p21 upregulation
MCF-7 (Breast)4.5ROS generation, DNA damage
CEM-SS (Lymphoma)8.0Tyrosine kinase inhibition

In MCF-7 breast cancer cells, Damnacanthal-d3 upregulates p53 expression by 3.2-fold and p21 by 2.7-fold within 24 hours, triggering G1/S cell cycle arrest .

Immunomodulatory Effects

The compound inhibits p56lck^{lck} tyrosine kinase activity, a critical regulator of T-cell receptor signaling. At 46 nM, it blocks autophosphorylation of p56lck^{lck}, impairing T-cell chemotaxis and activation .

Secondary Therapeutic Applications

  • Antifungal: MIC of 12.5 µg/mL against Candida albicans

  • Anti-inflammatory: Reduces murine edema by 62% at 10 mg/kg

Mechanism of Action

Apoptosis Induction

Damnacanthal-d3 activates intrinsic apoptosis pathways through:

  • Mitochondrial Permeabilization: 45% increase in cytochrome c release at 5 µM

  • Caspase-3 Activation: 3.8-fold elevation in enzymatic activity

  • ROS Generation: 2.5-fold higher superoxide anion production vs. controls

Signal Transduction Modulation

  • NF-κB Pathway: Suppresses nuclear translocation by 70%, inhibiting pro-survival gene transcription

  • Ras Oncogene: Binds Ras GTPase with Kd = 18 nM, disrupting MAPK signaling

Comparative Analysis with Structural Analogs

Cytotoxicity Profile

CompoundHL-60 IC50 (µg/mL)Selectivity Index (vs. PBMC)
Damnacanthal-d33.3>30
Nordamnacanthal5.722
2-Bromomethylanthraquinone4.818

The methoxy group at C-1 in Damnacanthal-d3 enhances membrane permeability compared to nordamnacanthal's hydroxyl group, explaining its 1.7-fold greater potency .

Metabolic Stability

Deuteration extends plasma half-life from 2.1 hours (damnacanthal) to 3.8 hours (Damnacanthal-d3) in murine models, demonstrating improved pharmacokinetics .

Research Applications and Future Directions

Isotopic Tracing Studies

As a stable isotope label, Damnacanthal-d3 enables:

  • Quantitative MS-based tissue distribution assays

  • Metabolite identification via 2H^2H-NMR spectroscopy

  • CYP450 metabolism profiling

Clinical Translation Challenges

  • Bioavailability: Oral absorption limited by poor water solubility (LogP = 2.9)

  • Toxicity: LD50 = 320 mg/kg in mice; requires nanoparticle formulations for dose reduction

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